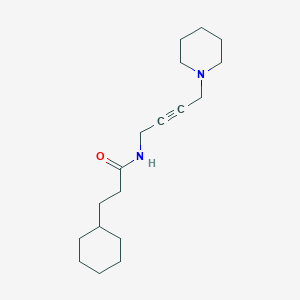

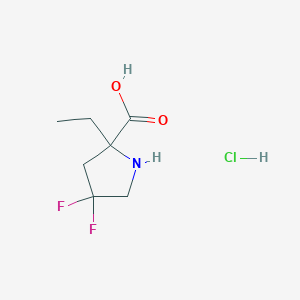

![molecular formula C17H18N2O5S B2522855 4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922006-93-7](/img/structure/B2522855.png)

4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide" is a chemically synthesized molecule that likely exhibits biological activity due to the presence of the benzenesulfonamide moiety. Benzenesulfonamides are known to be a core structure in many biologically active compounds, including inhibitors of enzymes like carbonic anhydrases and kynurenine 3-hydroxylase .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves multi-step organic reactions. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the formation of a key intermediate followed by the introduction of various substituents such as nitro, fluoro, and trifluoromethyl groups . Similarly, the synthesis of tetrahydrobenz[d]indeno[1,2-b]azepines, which share structural similarities with the compound , includes steps like cyanomethylation, condensation with benzaldehydes, reduction, hydrolysis, and cyclization .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography. For example, the crystal structure of a related compound, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, is stabilized by C—H⋯πaryl interactions, forming a two-dimensional architecture . The molecular structure is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The presence of reactive moieties such as methoxy, methyl, and oxazepin rings can influence the reactivity of the compound. For instance, Schiff base derivatives of benzenesulfonamides can exhibit tautomerism, which is important for their photochromic and thermochromic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy and methyl groups can affect these properties. The crystallographic studies provide insights into the molecular packing, hydrogen bonding, and other intermolecular interactions that can influence the compound's properties .

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications Research by Pişkin et al. (2020) delves into the development of new zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups. These compounds exhibit significant photodynamic therapy potential due to their high singlet oxygen quantum yield, making them promising for cancer treatment through Type II photosensitizers mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity A study by Kumar et al. (2015) reports on the microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, demonstrating significant anticancer activity against various human cancer cell lines. This research underscores the potential of benzenesulfonamide derivatives in developing effective anticancer treatments (Kumar, Nikhil, Partha, Sondhi, & Anuj, 2015).

Enzyme Inhibition for Therapeutic Use Gul et al. (2016) synthesized a series of benzenesulfonamides that showed promising results as inhibitors of carbonic anhydrase, a critical enzyme in many physiological and pathological processes. Some derivatives exhibited notable cytotoxic activities, suggesting their utility in anti-tumor studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Material Science and Environmental Applications Speltini et al. (2016) developed a novel procedure for extracting and determining emerging contaminants such as benzotriazoles, benzothiazoles, and benzenesulfonamides from soil samples, highlighting the importance of these compounds in environmental monitoring and cleanup efforts (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).

Mecanismo De Acción

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the known actions of similar indole derivatives, it can be inferred that the compound likely interacts with its target receptors, leading to changes in cellular functions .

Biochemical Pathways

Given the broad range of biological activities associated with similar indole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Based on the known effects of similar indole derivatives, it can be inferred that the compound may have potential therapeutic effects in various disease conditions, such as viral infections, inflammation, cancer, hiv, diabetes, and malaria, among others .

Propiedades

IUPAC Name |

4-methoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-19-9-10-24-16-8-3-12(11-15(16)17(19)20)18-25(21,22)14-6-4-13(23-2)5-7-14/h3-8,11,18H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZNWVILHXPYLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

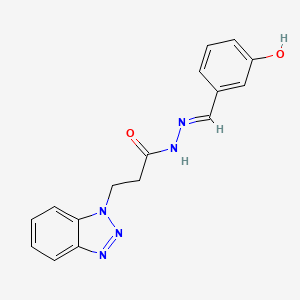

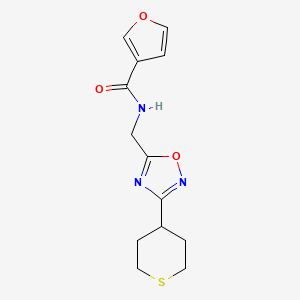

![(1-methyl-5-{[4-(2-pyrimidinyl)piperazino]methyl}-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2522772.png)

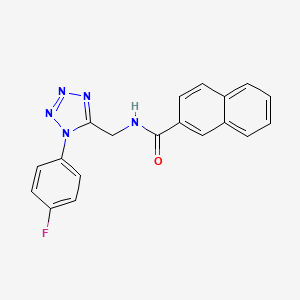

![3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2522775.png)

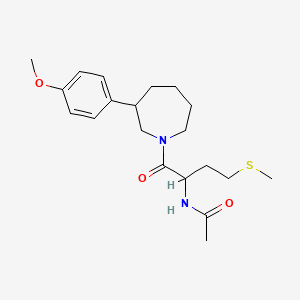

![Ethyl 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2522779.png)

![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/no-structure.png)

![2-[(2,4-Dichlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2522787.png)

![3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride](/img/structure/B2522790.png)

![1-(2,5-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2522793.png)